(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol
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Overview
Description
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is a chemical compound with the chemical formula C12H18N2O. It belongs to the family of indazole derivatives, which are heterocyclic aromatic compounds. The compound typically appears as a white to light yellow crystalline powder and has a melting point of 172-178°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research indicates its potential use in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: A structurally similar compound with different functional groups.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar properties.
Uniqueness
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2168411-54-7 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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